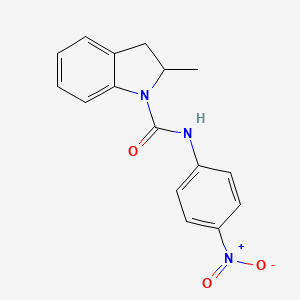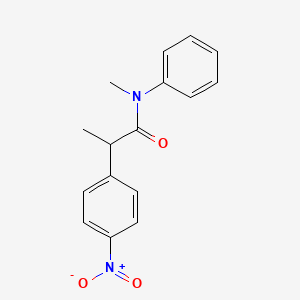![molecular formula C17H15ClF3NO2 B4077513 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide](/img/structure/B4077513.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide, also known as TFPPB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer cells, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide inhibits the EGFR pathway by binding to the receptor and preventing downstream signaling. In the brain, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide enhances GABAergic neurotransmission by binding to the GABA receptor and increasing the activity of GABA.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide inhibits cell proliferation and induces cell death. In the brain, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has anxiolytic and antidepressant effects by reducing anxiety-like and depressive-like behaviors in animal models. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has also been shown to have anti-inflammatory effects in the gut, reducing inflammation and promoting healing in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide is its specificity for certain signaling pathways, making it a useful tool for studying the role of these pathways in various diseases. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has some limitations in lab experiments, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide. In cancer research, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide could be further studied for its potential use in combination with other cancer therapies. In neuroscience, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide could be studied for its potential use in treating other psychiatric disorders, such as schizophrenia. Additionally, further research could be done on the potential side effects and toxicity of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide in order to better understand its safety profile.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has been found to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. In neuroscience, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has been shown to have anxiolytic and antidepressant effects by modulating the gamma-aminobutyric acid (GABA) system. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has also been studied for its potential use in treating inflammatory bowel disease and autoimmune disorders.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c18-15-9-8-12(11-14(15)17(19,20)21)22-16(23)7-4-10-24-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOMUNYMLBGRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N-[2-(2-allyl-6-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077435.png)

![N-allyl-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077456.png)


![1-[2-(2-allyl-6-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077472.png)
![N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077476.png)

![N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4077498.png)
![2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077502.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077503.png)
![2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4077504.png)
![N-[4-(acetylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4077510.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(phenylthio)acetamide](/img/structure/B4077512.png)